An In-depth Technical Guide to the Physical Properties of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole
An In-depth Technical Guide to the Physical Properties of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physical properties of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its parent compound, 6-fluoroindole, and structurally related silylated indoles to provide a comprehensive and predictive analysis.
Introduction: The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group
6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is a derivative of 6-fluoroindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of the bulky tris(propan-2-yl)silyl (TIPS) group at the N1 position of the indole ring is a strategic chemical modification. This N-protection serves several critical functions in multi-step syntheses:
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Enhanced Solubility: The lipophilic nature of the TIPS group significantly increases the solubility of the indole scaffold in non-polar organic solvents, facilitating reactions and purification processes.
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Steric Hindrance: The large steric bulk of the TIPS group can direct reactions to other positions of the indole ring by physically blocking access to the nitrogen atom and its immediate vicinity.
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Increased Stability: The silyl group protects the N-H proton, preventing unwanted side reactions and increasing the overall stability of the indole ring under various reaction conditions.
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Facilitated Purification: The non-polar nature of the TIPS group often simplifies purification by chromatography.
The presence of the TIPS group profoundly influences the physical properties of the parent 6-fluoroindole molecule, transitioning it from a solid to a liquid at room temperature and altering its spectroscopic characteristics.
Comparative Physical Properties: 6-fluoroindole vs. 6-fluoro-1-TIPS-indole
The following table summarizes the known physical properties of 6-fluoroindole and the predicted properties of its N-TIPS protected counterpart, based on data from analogous compounds such as 4-fluoro-1-(triisopropylsilyl)indole and 5-fluoro-1-(triisopropylsilyl)indole.[1][2]
| Property | 6-fluoroindole | 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole (Predicted/Inferred) |
| Molecular Formula | C₈H₆FN | C₁₇H₂₆FNSi |
| Molecular Weight | 135.14 g/mol [3][4][5] | 291.49 g/mol |
| Appearance | Off-white to beige-brown crystalline powder[4][6] | Colorless to yellow viscous oil[1][2] |
| Melting Point | 72-76 °C[4][5] | Not applicable (liquid at room temperature) |
| Boiling Point | ~230 °C (rough estimate)[6] | High boiling point, likely distillable under high vacuum (e.g., >100 °C at <1 Torr)[1] |
| Solubility | Insoluble in water[6]; soluble in many organic solvents | Insoluble in water; highly soluble in non-polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) |
| CAS Number | 399-51-9[3][4][5][6] | Not assigned |
The dramatic change from a crystalline solid to a viscous oil upon the introduction of the TIPS group is a direct consequence of the disruption of intermolecular hydrogen bonding and crystal packing present in 6-fluoroindole.
Experimental Protocols: Synthesis and Characterization
3.1. General Synthesis Protocol for N-TIPS Protection of 6-fluoroindole
This procedure is based on standard methods for the N-protection of indoles.
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Step 1: Deprotonation. To a solution of 6-fluoroindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base (1.1 eq) is added portion-wise. Common bases for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation.
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Step 2: Silylation. Triisopropylsilyl chloride (TIPSCl, 1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours.
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Step 3: Workup and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexanes or a mixture of hexanes and ethyl acetate.
Caption: General workflow for the synthesis of 6-fluoro-1-TIPS-indole.
3.2. Characterization
The successful synthesis of 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole would be confirmed by a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most indicative change would be the disappearance of the broad singlet corresponding to the N-H proton of 6-fluoroindole (typically > 8.0 ppm). New signals corresponding to the methine and methyl protons of the TIPS group would appear around 1.4-1.6 ppm and 1.0-1.1 ppm, respectively.
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¹³C NMR: The appearance of new signals for the carbons of the TIPS group would be observed.
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¹⁹F NMR: The chemical shift of the fluorine atom would be expected to be similar to that of the parent 6-fluoroindole.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated exact mass of C₁₇H₂₆FNSi.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on a logical flow of evidence to confirm the structure of the target compound.
Caption: Logical flow for the structural confirmation of 6-fluoro-1-TIPS-indole.
Conclusion
While direct experimental data for 6-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole is scarce, a comprehensive understanding of its physical properties can be achieved by analyzing its parent compound and structurally similar molecules. The introduction of the TIPS group is a key synthetic strategy that transforms the material from a solid to a viscous oil, enhances its solubility in organic solvents, and facilitates its use in complex chemical syntheses. The protocols and analytical logic presented in this guide provide a robust framework for the synthesis, purification, and characterization of this important chemical intermediate.
References
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PubChem. 6-Fluoroindole. National Center for Biotechnology Information. [Link]
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Chem-Impex. 6-Fluoro-2,3-dihydro-1H-indole. [Link]
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TSI Journals. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal. [Link]
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Supplementary Information. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complexes. [Link]
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MilliporeSigma. 6-Fluoroindole 98%. [Link]
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Hoffman Fine Chemicals. 4-Fluoro-1-(triisopropylsilyl)indole. [Link]
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Hoffman Fine Chemicals. 5-Fluoro-1-Triisopropylsilyl-1H-Indole. [Link]
(Self-generated image, for illustrative purposes)